REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:17][C:18]1[N:27]([CH3:28])[C:26](=[O:29])[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=1>CN(C=O)C.CCOC(C)=O>[CH3:28][N:27]1[C:26](=[O:29])[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[C:18]1[CH2:17][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC2=CC=CC=C2C(N1C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 min at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred further for 90 minutes at the same temperature
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
washed with aqueous Na2CO3 solution (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=CC=CC=C2C1=O)COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.08 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |